molecular formula C16H24N2O2 B1373219 tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate CAS No. 1333676-96-2

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

Cat. No.: B1373219
CAS No.: 1333676-96-2
M. Wt: 276.37 g/mol
InChI Key: XHBPJMUXDVUTRW-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(cyclopropylamino)-3-methylbenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate can be compared with other similar compounds, such as:

This compound’s unique structure, particularly the presence of the cyclopropylamino group, distinguishes it from other similar compounds and contributes to its specific applications and effects.

Biological Activity

Tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate, with the CAS Number 1333676-96-2, is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C16H24N2O2, and it has a molecular weight of approximately 276.38 g/mol. This compound features a tert-butyl group and a carbamate functional group attached to a phenyl ring that is further substituted with a cyclopropylamino moiety, which contributes to its unique properties and biological interactions .

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of biologically active compounds. Notably, it is involved in the synthesis of omisertinib (AZD9291), a drug used in targeting specific types of cancer . The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which modulate their activity and lead to diverse biological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit protective effects against cellular stressors. For instance, it has been observed to protect astrocytes from amyloid beta (Aβ) toxicity, which is significant in the context of neurodegenerative diseases such as Alzheimer's . The compound's ability to inhibit β-secretase and acetylcholinesterase activities suggests it may prevent amyloidogenesis and promote cell survival under stress conditions .

Case Studies and Research Findings

  • Protective Effects Against Aβ Toxicity :
    • In studies involving astrocyte cells exposed to Aβ 1-42, this compound showed improved cell viability compared to untreated controls. This suggests that it may mitigate the cytotoxic effects associated with Alzheimer's pathology .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit β-secretase with an IC50 value of approximately 15.4 nM, indicating potent activity as an enzyme inhibitor relevant for Alzheimer’s treatment strategies .
  • Comparative Analysis :
    • When compared to similar compounds lacking the cyclopropyl group, this compound demonstrates enhanced binding affinity and specificity towards its targets due to its unique structural features .

Data Table: Biological Activity Summary

Activity Observation Reference
Cell Viability in Aβ ExposureIncreased viability (62.98% vs 43.78%)
β-Secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK i = 0.17 μM
Protective EffectReduced TNF-α levels

Properties

IUPAC Name

tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPJMUXDVUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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